Lubabegron (fumarate)

Description

Contextualization within Beta-Adrenergic Receptor Modulators

Lubabegron (B608675) is distinguished by its dual-action mechanism. It functions as an agonist at the β3-adrenergic receptor subtype while simultaneously acting as an antagonist at the β1 and β2-adrenergic receptor subtypes. researchgate.netmedchemexpress.comiastatedigitalpress.commedchemexpress.com This profile classifies it as a beta-adrenergic agonist/antagonist. researchgate.netiastatedigitalpress.comwikipedia.orgoup.com

The agonistic activity of lubabegron on β3-receptors is central to its effects. The β3-receptor is believed to lack a key phosphorylation site that is responsible for the downregulation seen in β1 and β2 receptors, allowing for prolonged activation by an agonist. iastatedigitalpress.com This activation of β3-receptors, primarily found in adipose tissue, stimulates lipolysis, the process of breaking down fat. ontosight.aiontosight.ai This mechanism has been explored for its potential in managing obesity and related metabolic disorders. ontosight.aiontosight.ai The stimulation of β3-receptors initiates a cascade involving adenylyl cyclase, cyclic adenosine (B11128) monophosphate (cAMP), and protein kinase A, which ultimately modifies the animal's metabolism. iastatedigitalpress.com

Conversely, lubabegron's antagonistic behavior at β1 and β2 receptors prevents the stimulation of these receptors. wikipedia.org This is significant because β1-receptors are predominantly found in the heart, and β2-receptors are in the trachea and bronchi. wikipedia.orgoup.com By blocking these receptors, lubabegron avoids potential side effects associated with their activation. wikipedia.orgoup.com In bovine adipocytes, lubabegron has been shown to antagonize β1/β2-mediated cAMP production, effectively blocking lipid mobilization in subcutaneous fat. vulcanchem.com Research in cultured bovine adipocytes has demonstrated that lubabegron fumarate (B1241708) can reverse the increase in cyclic AMP and protein kinase A caused by β1 and β2-adrenergic receptor agonists. nih.govnih.gov

This unique mode of action, combining β3-agonism with β1/β2-antagonism, differentiates lubabegron from traditional β-agonists like ractopamine (B1197949) and zilpaterol (B38607), which primarily act as agonists at β1 and β2-receptors. oup.com

Table 1: Receptor Activity of Lubabegron

| Receptor Subtype | Lubabegron's Action | Primary Location of Receptor |

|---|---|---|

| β1-Adrenergic Receptor | Antagonist | Heart |

| β2-Adrenergic Receptor | Antagonist | Trachea, Bronchi |

| β3-Adrenergic Receptor | Agonist | Adipose Tissue, Bladder |

Historical Perspectives on Selective Adrenergic Modulators Research

The journey to understanding and developing selective adrenergic modulators like lubabegron has been a long and incremental process. The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, who categorized them into alpha (α) and beta (β) types based on their pharmacological responses. revespcardiol.orgmdpi.com This foundational work laid the groundwork for future research into drugs that could selectively target these receptors.

The development of the first β-blockers in the late 1950s and early 1960s, such as propranolol, revolutionized cardiovascular medicine and solidified Ahlquist's theory. revespcardiol.orgnih.govnih.gov These early β-blockers were non-selective, meaning they blocked both β1 and β2 receptors.

Further research led to the sub-classification of β-receptors into β1 and β2 subtypes in 1967. nih.gov This discovery paved the way for the development of "cardioselective" β1-antagonists, which could target the heart with greater specificity, and selective β2-agonists for respiratory conditions. revespcardiol.orgmdpi.com

The existence of a third subtype, the β3-adrenergic receptor, was proposed and later confirmed with its cloning in 1989. wikipedia.orgnih.gov Initially, research into β3-agonists focused on their potential for treating obesity and diabetes due to the receptor's role in adipose tissue. wikipedia.orgnih.govurologytimes.com However, these early efforts faced challenges, and no product for these indications was successfully brought to market. wikipedia.orgnih.gov

A significant breakthrough came with the discovery of the β3-receptor's function in the detrusor muscles of the bladder in the late 1990s. wikipedia.orgurologytimes.com This led to the development of selective β3-agonists for the treatment of overactive bladder (OAB), with mirabegron (B1684304) becoming the first to receive approval in 2012. wikipedia.orgurologytimes.com The development of other selective β3-agonists, such as vibegron, followed. acs.org

The evolution of β-blockers also continued, with the emergence of a third generation of these drugs possessing additional vasodilatory properties. revespcardiol.orgkarger.com This historical progression highlights a continuous drive towards greater selectivity and nuanced modulation of the adrenergic system, culminating in the development of compounds like lubabegron with its unique agonist/antagonist profile.

Table 2: Timeline of Key Developments in Adrenergic Modulator Research

| Year | Development | Significance |

|---|---|---|

| 1948 | Ahlquist proposes α and β adrenergic receptors. revespcardiol.orgmdpi.com | Foundation of adrenergic pharmacology. |

| Late 1950s | Sir James Black develops the first β-blocker. revespcardiol.orgnih.gov | Revolutionized cardiovascular treatment. |

| 1967 | β-receptors sub-classified into β1 and β2. nih.gov | Enabled development of selective modulators. |

| 1984 | β3-receptor described in adipose tissue. wikipedia.org | Opened new therapeutic avenues. |

| 1989 | β3-receptor first cloned. nih.gov | Confirmed the existence of the third subtype. |

| Late 1990s | β3-receptor function in bladder muscle defined. wikipedia.orgurologytimes.com | Led to new treatments for overactive bladder. |

| 2012 | Mirabegron, a selective β3-agonist, approved. wikipedia.orgurologytimes.com | First in its class for overactive bladder. |

| 2018 | Lubabegron approved by the U.S. FDA for veterinary use. wikipedia.org | First drug approved to reduce ammonia (B1221849) emissions in cattle. |

Structure

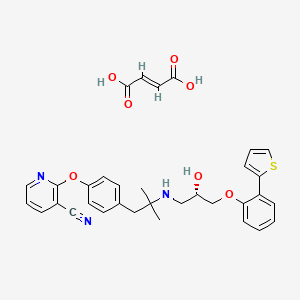

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H33N3O7S |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[4-[2-[[(2S)-2-hydroxy-3-(2-thiophen-2-ylphenoxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H29N3O3S.C4H4O4/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27;5-3(6)1-2-4(7)8/h3-16,23,32-33H,17,19-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1 |

InChI Key |

RYBGWZSVDAOCAY-LASJEQTRSA-N |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NC[C@@H](COC3=CC=CC=C3C4=CC=CS4)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N)NCC(COC3=CC=CC=C3C4=CC=CS4)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Lubabegron Fumarate

Beta-Adrenergic Receptor Subtype Selectivity and Agonism/Antagonism Profile

Lubabegron's interaction with the beta-adrenergic receptor (β-AR) family is highly specific, demonstrating a modulating effect that involves blocking β1- and β2-ARs while simultaneously activating β3-ARs. oup.comresearchgate.net This selective action allows for targeted physiological responses. The metabolic activity of lubabegron (B608675) within a specific tissue is dependent on the density and subtype of β-receptors present. oup.com

Lubabegron exhibits clear antagonistic behavior at β1-adrenergic receptors. medchemexpress.commedchemexpress.comwikipedia.org This blocking action prevents the stimulation of β1-ARs, which are predominantly found in cardiac tissue. oup.comwikipedia.org In vitro studies using primary bovine subcutaneous adipocytes have demonstrated this antagonistic effect; lubabegron was shown to abolish the increases in cyclic AMP (cAMP) and glycerol (B35011) production that were induced by dobutamine (B195870), a selective β1-agonist. nih.govdntb.gov.ua Furthermore, in subcutaneous adipose tissue, lubabegron attenuated the accumulation of cAMP mediated by β1-AR ligands. researchgate.netnih.gov This antagonistic activity is consistent with in vivo observations where, unlike typical β-agonists, lubabegron administration has been associated with a decrease in heart rate in human clinical studies. iastatedigitalpress.com

Similar to its effect on β1-receptors, lubabegron functions as an antagonist at β2-adrenergic receptors. medchemexpress.commedchemexpress.comwikipedia.org This prevents the activation of β2-ARs located in tissues such as the trachea and bronchi. oup.comwikipedia.org In studies on cultured bovine intramuscular adipocytes, the increase in cAMP production and protein kinase A (PKA) activity stimulated by the β2-agonist salbutamol (B1663637) was effectively attenuated by lubabegron. nih.govdntb.gov.ua Research on bovine subcutaneous adipose tissue explants also showed that lubabegron attenuated the cAMP accumulation mediated by β2-AR ligands. researchgate.netnih.gov

In contrast to its effects on β1- and β2-ARs, lubabegron is a potent and highly selective agonist for the β3-adrenergic receptor. iastatedigitalpress.comresearchgate.netnih.govsemanticscholar.org The agonistic activity at the β3-receptor initiates a G-stimulatory protein cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of protein kinase A, which modifies cellular metabolism. iastatedigitalpress.com

Studies utilizing Chinese hamster ovary (CHO) cell constructs specifically expressing the β3-AR were conducted to quantify this potency. The results, based on cAMP accumulation dose-response curves, indicated that lubabegron is highly selective for the β3-AR subtype, with a calculated EC50 value of 6 x 10⁻⁹ M. researchgate.netnih.govsemanticscholar.orgdntb.gov.ua

| Parameter | Cell Line | Value | Source |

|---|---|---|---|

| EC50 (cAMP Accumulation) | Chinese Hamster Ovary (CHO) cells expressing β3-AR | 6 x 10⁻⁹ M (6 nM) | researchgate.netnih.govsemanticscholar.orgdntb.gov.ua |

In vitro experiments designed to characterize lubabegron's receptor profile have confirmed its lack of stimulatory effect on β2-ARs. researchgate.netnih.govsemanticscholar.org Specifically, in studies using Chinese hamster ovary (CHO) cell lines engineered to express the β2-adrenergic receptor, lubabegron showed no detectable agonistic activity. researchgate.netnih.govsemanticscholar.orgdntb.gov.ua This finding underscores the compound's selectivity as a β3-AR agonist and its functional antagonism at the β2-AR subtype.

Receptor Binding Kinetics and Specificity

Lubabegron's pharmacological activity is rooted in its high binding affinity and specificity for the β-adrenergic receptor family over other receptor types. oup.comoup.comnih.gov

Lubabegron demonstrates a high binding affinity specifically for β-adrenergic receptors. oup.comnih.gov Its binding affinity has been observed at concentrations of ≤ 0.5 nM. oup.comnih.govresearchgate.net This strong binding is contrasted by its low affinity for a wide range of other non-β-adrenergic receptors. Studies have shown no significant affinity for muscarinic, 5-hydroxytryptamine 2 (5-HT2), dopamine (B1211576) D1 and D2, α1- and α2-adrenergic, benzodiazepine, histamine (B1213489) H1, or GABAA receptors at concentrations greater than 300 nM. oup.comoup.comnih.gov This high degree of selectivity for β-adrenergic receptors minimizes the potential for off-target effects mediated by other receptor systems. oup.com

| Receptor Class | Receptor Subtypes | Observed Binding Affinity | Source |

|---|---|---|---|

| Beta-Adrenergic Receptors | β1, β2, β3 | ≤ 0.5 nM | oup.comnih.govresearchgate.net |

| Non-Beta-Adrenergic Receptors | Muscarinic, 5-HT2, Dopamine D1/D2, α1/α2-Adrenergic, Benzodiazepine, Histamine H1, GABAA | > 300 nM | oup.comoup.comnih.gov |

Low Affinity Binding to Non-Beta-Adrenergic Receptors (e.g., Cholinergic, Dopaminergic, Serotonergic, Histaminergic, GABAergic)

Lubabegron fumarate (B1241708) exhibits a high degree of selectivity for beta-adrenergic receptors (β-ARs). Extensive in vitro receptor binding assays have demonstrated that lubabegron has a low affinity for a wide range of other receptor types. Specifically, studies have shown no significant binding affinity for several non-β-adrenergic receptors at concentrations greater than 300 nM. This includes cholinergic (muscarinic), dopaminergic (D1 and D2), serotonergic (5-HT2), histaminergic (H1), and GABAergic (GABAA) receptors. The compound was developed to selectively bind to β-ARs, which accounts for its specific pharmacological profile. This selectivity minimizes off-target effects that could be mediated by these other receptor systems.

Intracellular Signaling Cascades Modulated by Lubabegron Fumarate

The primary mechanism of intracellular signaling for lubabegron's agonistic effects involves the modulation of the adenylyl cyclase/cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. As a β3-AR agonist, lubabegron binding to this receptor subtype initiates a cascade of intracellular events. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels is a critical step in the signaling process. Elevated cAMP then activates PKA, which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular and metabolic responses attributed to lubabegron. Studies in bovine adipocytes have confirmed that β-AR agonists lead to increased cAMP production and PKA activity, a process that is central to their mechanism of action.

The signaling cascade initiated by lubabegron is dependent on the activation of G-stimulatory proteins (Gs). Beta-adrenergic receptors, including the β3 subtype, are G-protein-coupled receptors (GPCRs). Upon agonist binding, the β3-AR undergoes a conformational change that facilitates the activation of its associated Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein. The activated Gs alpha subunit then dissociates and directly stimulates adenylyl cyclase, thereby initiating the downstream cAMP/PKA signaling pathway.

A key feature distinguishing the β3-AR from the β1- and β2-AR subtypes is its structural resistance to rapid desensitization and downregulation. This is largely attributed to the β3-AR's truncated C-terminal loop. In β1- and β2-ARs, this region contains key phosphorylation sites for kinases like PKA, which, when phosphorylated, promote the binding of β-arrestin and lead to receptor desensitization and internalization. The β3-AR lacks these consensus sequences for PKA-mediated phosphorylation, making it less susceptible to homologous desensitization following chronic agonist exposure. This structural difference allows for prolonged activation of the receptor by an agonist like lubabegron, which is a significant factor in its pharmacological profile for sustained use.

Comparative Pharmacological Characterization with Other Beta-Adrenergic Ligands

Lubabegron fumarate possesses a unique pharmacological profile compared to other beta-adrenergic ligands used in veterinary medicine, such as ractopamine (B1197949) and zilpaterol (B38607). While ractopamine and zilpaterol are primarily agonists at β1- and β2-ARs, lubabegron functions as a selective β3-AR agonist while simultaneously acting as an antagonist at β1- and β2-ARs.

In studies using Chinese hamster ovary cells expressing specific β-AR subtypes, lubabegron was shown to be highly selective for the β3-AR, with an EC50 value of 6 x 10⁻⁹ M for cAMP accumulation, and no detectable agonistic activity at the β2-AR. This contrasts with pan-agonists like isoproterenol, which activate all β-AR subtypes.

Furthermore, in cultured bovine subcutaneous adipocytes, the β1-agonist dobutamine and the β2-agonist salbutamol were shown to increase cAMP levels and PKA activity. Lubabegron not only failed to produce these effects but actively abolished the increases caused by dobutamine and salbutamol, demonstrating its antagonist activity at these receptors. This antagonistic action at β1- and β2-ARs is a key differentiator from other β-agonists and prevents the stimulation of systems where these receptors are prevalent, such as the heart (β1) and respiratory tract (β2).

| Compound | Primary Receptor Target(s) | Pharmacological Action | Reference |

|---|---|---|---|

| Lubabegron | β3-AR; β1/β2-AR | Agonist; Antagonist | |

| Ractopamine | β1/β2-AR | Agonist | |

| Zilpaterol | β1/β2-AR | Agonist | |

| Dobutamine | β1-AR | Agonist | |

| Salbutamol | β2-AR | Agonist | |

| Isoproterenol | β1/β2/β3-AR | Agonist (Pan-agonist) |

Preclinical in Vitro Characterization and Methodologies

Primary Cell Culture Models

While engineered cell lines are useful for studying isolated receptor interactions, primary cell culture models provide a system that more closely mimics the physiological environment of specific tissues. regionh.dk For lubabegron (B608675), primary cultures of bovine adipocytes (fat cells) have been instrumental in understanding its effects in a relevant biological context. nih.govnih.gov

Primary preadipocytes, the precursor cells to mature fat cells, are isolated from specific adipose tissue depots in cattle. nih.govnih.gov Standard techniques are used to obtain these cells from both subcutaneous (s.c., backfat) and intramuscular (i.m., marbling) fat deposits, often from the longissimus muscle. nih.govnih.gov

Once isolated, these fibroblast-like preadipocytes are cultured in vitro. nih.gov To study the effects on mature fat cells, they are induced to differentiate over a period of approximately 14 days. nih.govnih.gov This differentiation process is initiated by treating the cells with a specific cocktail of reagents, which typically includes insulin (B600854) and rosiglitazone, causing the cells to mature and accumulate lipid droplets, thereby acquiring the characteristics of adipocytes. nih.gov

The primary signaling pathway for β-ARs involves the activation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP). nih.gov Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the cellular response. nih.govnih.gov

In studies with differentiated bovine adipocytes, lubabegron's effect on this pathway was assessed, often in the presence of other β-agonists. In subcutaneous adipocytes, the selective β1-agonist dobutamine (B195870) (DOB) was shown to increase cAMP production and PKA activity. nih.gov This effect was significantly depressed when the cells were preincubated with lubabegron, demonstrating its antagonistic action at the β1-AR. nih.gov Similarly, the β2-agonist salbutamol (B1663637) (SAL) increased PKA activity, an effect that was also attenuated by lubabegron. nih.gov

In intramuscular adipocytes, SAL increased both cAMP production and PKA activity, and these effects were similarly attenuated by pre-treatment with lubabegron. nih.govnih.gov These results from primary adipocyte cultures confirm the findings from CHO cell models, showing that lubabegron acts as an antagonist at β1- and β2-adrenergic receptors in these cells. nih.govnih.gov

| Adipocyte Type | Treatment | Effect on cAMP | Effect on PKA Activity | Conclusion | Source |

| Subcutaneous | Dobutamine (β1-agonist) | Increased | Increased | - | nih.gov |

| Subcutaneous | Lubabegron + Dobutamine | Attenuated Increase | Attenuated Increase | Lubabegron antagonizes β1-AR | nih.gov |

| Subcutaneous | Salbutamol (β2-agonist) | No significant change | Increased | - | nih.gov |

| Subcutaneous | Lubabegron + Salbutamol | - | Attenuated Increase | Lubabegron antagonizes β2-AR | nih.gov |

| Intramuscular | Salbutamol (β2-agonist) | Increased | Increased | - | nih.govnih.gov |

| Intramuscular | Lubabegron + Salbutamol | Attenuated Increase | Attenuated Increase | Lubabegron antagonizes β2-AR | nih.govnih.gov |

Gene Expression Analysis in Differentiated Adipocytes

To understand the deeper, long-term effects of lubabegron on adipocyte function, researchers have analyzed its impact on gene expression. This involves measuring the messenger RNA (mRNA) levels of key genes involved in the β-adrenergic system and in the processes of fat cell development (adipogenesis) and fat breakdown (lipolysis). nih.govnih.gov

The responsiveness of a cell to a β-agonist or antagonist depends on the relative expression of the different β-AR subtypes. Studies in bovine adipocytes have shown distinct expression profiles between subcutaneous and intramuscular fat. In subcutaneous adipocytes, the expression of both β-adrenergic receptor-1 (ADRB1) and β-adrenergic receptor-2 (ADRB2) mRNA was greater in differentiated adipocytes compared to their precursor preadipocytes. nih.govnih.gov In contrast, the expression of these receptors did not change significantly upon differentiation in intramuscular adipocytes. nih.govnih.gov The expression of β-adrenergic receptor-3 (ADRB3) did not change with differentiation in either cell type. nih.gov Generally, ADRB2 expression is higher than ADRB1, while ADRB3 expression is readily detectable. nih.gov

The differentiation and function of adipocytes are controlled by a network of transcription factors and enzymes. Key adipogenic (fat-creating) genes include CCAAT/enhancer-binding protein alpha (CEBPA) and peroxisome proliferator-activated receptor-gamma (PPARG), which drive the differentiation process, and fatty acid-binding protein-4 (FABP4), which is involved in fatty acid transport. nih.govmdpi.com Key lipolytic (fat-breaking) enzymes include hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). nih.gov

Studies on differentiated bovine adipocytes revealed the following gene expression changes:

CEBPA : Expression increased upon differentiation in both subcutaneous and intramuscular adipocytes. nih.govnih.gov

PPARG : Expression increased after differentiation in subcutaneous adipocytes but did not change in intramuscular adipocytes. nih.govnih.gov In subcutaneous adipocytes, treatment with lubabegron plus the β2-agonist salbutamol (LUB + SAL) increased PPARG expression. nih.gov

FABP4 : Expression increased upon differentiation in both cell types, though to a greater extent in subcutaneous adipocytes. nih.govnih.gov

HSL : In subcutaneous adipocytes, treatments including salbutamol (SAL), lubabegron plus salbutamol (LUB + SAL), and lubabegron plus dobutamine (LUB + DOB) all upregulated HSL gene expression. nih.govnih.gov In intramuscular adipocytes, dobutamine (DOB) and LUB + DOB increased HSL expression. nih.govnih.gov

ATGL : In intramuscular adipocytes, the combination of LUB + SAL depressed ATGL expression below control levels. nih.govnih.gov

These results indicate that lubabegron can modulate the expression of genes central to fat metabolism, often in interaction with other adrenergic stimulants, and that these responses differ between fat depots. nih.govnih.gov

| Gene | Adipocyte Type | Key Finding | Source |

| Adrenergic Receptors | |||

| ADRB1, ADRB2 | Subcutaneous | Expression increased after differentiation. | nih.govnih.gov |

| ADRB1, ADRB2, ADRB3 | Intramuscular | No change in expression after differentiation. | nih.govnih.gov |

| Adipogenic Genes | |||

| CEBPA | Subcutaneous & Intramuscular | Expression increased after differentiation. | nih.govnih.gov |

| PPARG | Subcutaneous | Expression increased after differentiation. | nih.govnih.gov |

| PPARG | Intramuscular | No change in expression after differentiation. | nih.govnih.gov |

| FABP4 | Subcutaneous & Intramuscular | Expression increased after differentiation (more so in s.c.). | nih.govnih.gov |

| Lipolytic Genes | |||

| HSL | Subcutaneous | Upregulated by SAL, LUB+SAL, and LUB+DOB. | nih.govnih.gov |

| HSL | Intramuscular | Upregulated by DOB and LUB+DOB. | nih.govnih.gov |

| ATGL | Intramuscular | Depressed below control by LUB+SAL. | nih.govnih.gov |

Preclinical in Vivo Studies and Physiological Modulation in Animal Models

Adipose Tissue Metabolism Modulation

Research in bovine models indicates a distinct difference in the metabolic response to lubabegron (B608675) fumarate (B1241708) between subcutaneous (s.c.) and intramuscular (i.m.) adipose tissues. nih.govnih.govdntb.gov.ua Studies utilizing primary bovine adipocytes differentiated in culture have demonstrated that s.c. and i.m. adipocytes exhibit varied responses to β-adrenergic agonists and antagonists like lubabegron. nih.gov

The expression of β-adrenergic receptors (β-AR), specifically β1-AR and β2-AR, is greater in s.c. adipocytes compared to s.c. preadipocytes; however, the expression of β-AR subtypes does not significantly change during the differentiation of i.m. adipocytes. nih.govdntb.gov.uamedchemexpress.cn This inherent difference in receptor density may contribute to the observed differential responsiveness. In general, bovine i.m. adipose tissue is less responsive to β-adrenergic ligands than s.c. adipose tissue. oup.com The minimal expression of β1- and β3-AR subtypes in i.m. adipose tissue likely curtails its potential response to agonists for these receptors. oup.com

In cultured s.c. adipocytes, lubabegron acts as a β1-AR and β2-AR antagonist. nih.govnih.gov For instance, it can abolish the increase in cyclic adenosine (B11128) monophosphate (cAMP) production, glycerol (B35011) production, and protein kinase A (PKA) activity induced by the β1-agonist dobutamine (B195870) and the β2-agonist salbutamol (B1663637). nih.gov In contrast, while salbutamol increased cAMP and PKA activity in i.m. adipocytes, this effect was also blocked by lubabegron. nih.govnih.gov However, dobutamine did not elicit the same response in i.m. fat cells. nih.govnih.gov These findings underscore that marbling (intramuscular) fat cells are not as responsive as backfat (subcutaneous) fat cells to β-adrenergic agonists. nih.gov

Table 1: Differential Gene Expression in Subcutaneous (s.c.) vs. Intramuscular (i.m.) Adipocytes

| Gene | Observation in s.c. Adipocytes | Observation in i.m. Adipocytes | Reference |

|---|---|---|---|

| β1-AR (ADRB1) | Expression greater in adipocytes than preadipocytes. | No significant change in expression after differentiation. | nih.gov, dntb.gov.ua, medchemexpress.cn |

| β2-AR (ADRB2) | Expression greater in adipocytes than preadipocytes. | No significant change in expression after differentiation. | nih.gov, dntb.gov.ua, medchemexpress.cn |

| β3-AR (ADRB3) | Higher expression than in i.m. tissue. | Minimally expressed. | oup.com |

| HSL | Upregulated by various treatments including LUB combinations. | Increased expression with DOB and LUB + DOB. | nih.gov, |

| Perilipin (PLIN1) | Upregulated by various treatments including LUB combinations. | Not specified. | nih.gov |

| ATGL | Expression is lower with LUB preincubation compared to other combinations. | Depressed below control levels with LUB + SAL. | nih.gov, |

Lubabegron fumarate influences lipolysis and lipid mobilization, primarily through its antagonistic activity at β1-AR and β2-AR, which can decrease lipolysis in adipose tissue. wikipedia.org In studies with s.c. adipose tissue explants, lubabegron was shown to attenuate the accumulation of cAMP that is mediated by β1- and β2-AR ligands. oup.com An increase in cAMP and PKA activity typically leads to a decrease in lipid stores in backfat, and this process is effectively blocked by lubabegron fumarate. nih.govnih.gov

In cultured bovine s.c. adipocytes, the β1-agonist dobutamine elevated glycerol production, a marker of lipolysis, but this effect was abolished by lubabegron. nih.gov While lubabegron on its own did not affect glycerol or nonesterified fatty acid (NEFA) concentrations in either s.c. or i.m. adipose tissue, its ability to antagonize the effects of lipolytic hormones is a key aspect of its function. nih.govnih.govoup.com This suggests that lubabegron fumarate counteracts hormones that promote the loss of lipids from both backfat and marbling. nih.govnih.gov

Lubabegron fumarate, particularly in combination with β-agonists, modulates the expression of key genes involved in lipolysis, such as hormone-sensitive lipase (B570770) (HSL) and perilipin (PLIN1). nih.govresearchgate.net In cultured bovine subcutaneous adipocytes, treatment with salbutamol (SAL), lubabegron plus salbutamol (LUB + SAL), and lubabegron plus dobutamine (LUB + DOB) resulted in the upregulation of both HSL and perilipin gene expression. nih.govresearchgate.net

The response in intramuscular adipocytes is, again, distinct. In these cells, dobutamine (DOB) and the combination of lubabegron and dobutamine (LUB + DOB) increased HSL gene expression. nih.govdntb.gov.uaresearchgate.net Conversely, the combination of lubabegron and salbutamol (LUB + SAL) depressed the expression of adipose triglyceride lipase (ATGL) to levels below that of the control group in i.m. adipocytes. nih.gov These findings highlight the differential regulation of lipolytic gene expression by lubabegron in different adipose tissue depots. nih.gov

Table 2: Gene Expression Modulation by Lubabegron (LUB) Combinations in Bovine Adipocytes

| Adipocyte Type | Treatment | Effect on HSL Expression | Effect on Perilipin Expression | Reference |

|---|---|---|---|---|

| Subcutaneous | SAL | Upregulated | Upregulated | nih.gov |

| Subcutaneous | LUB + SAL | Upregulated | Upregulated | nih.gov, , researchgate.net |

| Subcutaneous | LUB + DOB | Upregulated | Upregulated | nih.gov, , researchgate.net |

| Intramuscular | DOB | Increased | Not specified | nih.gov, , dntb.gov.ua, researchgate.net |

| Intramuscular | LUB + DOB | Increased | Not specified | nih.gov, , dntb.gov.ua, researchgate.net |

Nitrogen Metabolism and Utilization

Lubabegron administration in beef cattle has been shown to improve the efficiency of nitrogen utilization. nih.gov The net effect of the metabolic changes induced by lubabegron is a more efficient use of amino acids for protein deposition in tissues. nih.gov This implies a redirection of dietary nitrogen, which might otherwise be excreted, towards accretion in carcass tissues. While direct measurements of nitrogen redirection to specific tissues are complex, the observed improvements in growth performance and carcass weight in some studies, alongside reductions in nitrogen excretion, support this mechanism. researchgate.netnih.gov

A key indicator of improved nitrogen utilization in animals is a reduction in blood urea (B33335) nitrogen (BUN) levels. fda.gov The administration of lubabegron leads to a commensurate reduction in BUN as a result of increased nitrogen utilization. fda.gov Consequently, with less urea being synthesized in the liver from excess amino nitrogen, urea excretion is reduced. researchgate.netfda.gov This reduction in urea excretion is a primary factor contributing to the decreased ammonia (B1221849) gas emissions observed from the waste of animals treated with lubabegron. fda.gov Studies have demonstrated that feeding lubabegron to cattle did not increase organic-N or total-N excretion in manure, which, coupled with the known effects on BUN, points to a more efficient retention of dietary nitrogen. fda.gov

Receptor Distribution and Expression Patterns Across Animal Tissues

Lubabegron fumarate functions as a selective β-adrenergic modulator, exhibiting different actions depending on the receptor subtype. It demonstrates antagonistic behavior at β1- and β2-adrenergic receptors (β1-AR, β2-AR) while acting as a potent and highly selective agonist at the β3-adrenergic receptor (β3-AR). researchgate.netnih.goviastatedigitalpress.comnih.gov The physiological response to lubabegron in any given tissue is therefore dependent on the specific density and proportion of these β-adrenergic receptor subtypes. arvojournals.org

The distribution of β-adrenergic receptor subtypes varies significantly between different adipose tissue depots in cattle, which influences their response to lubabegron.

In vitro studies using Chinese hamster ovary cell constructs demonstrated that lubabegron is a highly selective agonist for the β3-AR subtype, with an EC50 value of 6 x 10–9 M, and shows no detectable agonistic activity at the β2-AR. nih.govresearchgate.net However, in cultured bovine adipocytes, lubabegron acts as an antagonist at the β1-AR and β2-AR subtypes. nih.govnih.gov For instance, it attenuates the accumulation of cyclic adenosine monophosphate (cAMP) that is typically stimulated by β1- and β2-AR agonists in subcutaneous adipocytes. nih.govresearchgate.net This antagonistic action could potentially reduce lipolysis in adipose tissue. nih.gov

| Adipose Tissue Depot | β1-AR Expression | β2-AR Expression | β3-AR Expression | Reference |

|---|---|---|---|---|

| Subcutaneous (s.c.) | Low | High (Most Abundant) | Low | nih.goviastatedigitalpress.com |

| Intramuscular (i.m.) | Minimal | High (Most Abundant) | Minimal | nih.goviastatedigitalpress.com |

Brown Adipose Tissue (BAT): The β3-AR is known to be a key regulator of lipolysis and thermogenesis in the brown adipose tissue of rodents and humans. animbiosci.org However, there is a lack of specific research on the expression of β-adrenergic receptors in bovine BAT and the direct effects of lubabegron on this tissue. Furthermore, studies investigating the presence of BAT in mature, cold-adapted beef cattle have reported no observable amounts, suggesting it may not be a prominent site of action in adult cattle. nih.gov

β-adrenergic receptors are present in bovine skeletal muscle and are involved in regulating muscle metabolism and growth. nih.gov Studies have successfully detected the mRNA for the β2-AR in bovine muscle cell cultures, confirming its expression at the genetic level. nih.gov However, the translation into functional receptors detectable by ligand binding or significant cAMP production in response to agonists appears to be minimal under standard culture conditions, though expression can be enhanced by glucocorticoids. nih.gov

The agonistic activity of lubabegron at the β3-AR is hypothesized to contribute to skeletal muscle hypertrophy. nih.gov This is a distinguishing feature from other β-agonists that primarily act via β1- or β2-ARs. While the presence of β2-ARs is established, detailed quantitative data on the relative expression levels or density of all three β-AR subtypes in bovine skeletal muscle are not well-defined in the available literature.

The antagonistic properties of lubabegron at β1-AR and β2-AR are particularly relevant in cardiac and pulmonary tissues, where these receptors are predominant.

Cardiac Tissue: All three β-adrenergic receptor subtypes (β1, β2, and β3) are expressed in cardiac myocytes. oup.com The β1-AR subtype is classically considered the most prevalent in the heart and is primarily responsible for mediating increases in heart rate and contractility. oup.com The antagonist activity of lubabegron at the β1-AR prevents stimulation of the heart, an effect consistent with research in cattle where lubabegron administration has been shown to decrease heart rate. nih.gov Studies in calves have confirmed the presence of both β1- and β2-ARs in large coronary arteries, with a reported β1 to β2 ratio of approximately 1.5-2.0 to 1.0.

Pulmonary Tissues: In the respiratory system, the β2-AR is the predominant subtype, particularly on airway smooth muscle. Activation of these receptors leads to bronchodilation. Lubabegron's antagonist activity at β2-ARs prevents stimulation of the receptors located in the trachea and bronchi. nih.gov In studies characterizing receptor distribution, bovine lung tissue is often used as a reference for tissue with a high prevalence of the β2-AR subtype.

Biochemical and Metabolomic Investigations

Oxidative Transformation Pathways of Lubabegron (B608675) Fumarate (B1241708)

The metabolism of lubabegron primarily occurs in the liver through oxidative transformation pathways. researchgate.net In vitro studies using cattle, swine, rat, dog, and human hepatocytes and microsomes have confirmed that all identified metabolites of lubabegron are products of oxidative biotransformation. fda.gov This indicates a consistent metabolic route across various species.

In these comparative in vitro metabolism studies, a total of six metabolites were detected across all species examined. fda.gov Among these, two polar metabolites were consistently found in all tested species, suggesting common initial transformation steps. fda.gov Although the precise chemical structures of all metabolites are not detailed in publicly available literature, the evidence points to oxidative processes as the sole mechanism of lubabegron's metabolic breakdown. The biotransformation is described as "exhaustive," leading to very limited amounts of the parent lubabegron compound being available for excretion. fda.gov Furthermore, significant binding of lubabegron to hepatic proteins has been observed, which may influence its metabolic rate and distribution. fda.gov

Excretion Pathways and Metabolite Profiling

The primary route of excretion for lubabegron and its metabolites is through the feces, with a smaller contribution from urinary excretion. researchgate.net Studies in cattle have shown that very low levels of the parent compound are excreted in the urine. fda.gov The concentration of radioactivity in urine samples from animals administered radiolabeled lubabegron was minimal, which hindered detailed metabolite profiling from this matrix. fda.gov

The following table summarizes the key findings regarding the excretion of lubabegron.

| Excretion Pathway | Finding | Species Studied (in vitro) |

| Primary Route | Feces researchgate.net | Cattle, Swine, Rat, Dog, Human fda.gov |

| Secondary Route | Urine researchgate.net | Cattle, Swine, Rat, Dog, Human fda.gov |

| Metabolite Profile | Due to low concentrations and high protein binding, a detailed in vivo metabolite profile is not publicly available. fda.gov In vitro studies identified six metabolites across species, with two being common to all. fda.gov | Cattle, Swine, Rat, Dog, Human fda.gov |

Advanced Research Considerations and Future Directions

Development of Novel Research Models and Methodologies

The comprehensive evaluation of lubabegron (B608675) (fumarate) has necessitated the development and application of specialized research models to accurately quantify its effects, particularly concerning its environmental impact and cellular mechanisms.

Controlled Environment In Vivo Models A primary challenge in assessing lubabegron's efficacy in reducing ammonia (B1221849) emissions is the high variability of environmental factors in commercial feedlot settings. To overcome this, researchers have utilized specialized small-pen environmentally monitored enclosures , often referred to as cattle pen enclosures (CPE). nih.gov These structures allow for the precise measurement of gas concentrations (including ammonia, methane, nitrous oxide, hydrogen sulfide, and carbon dioxide) emanating from a small group of animals by controlling for external environmental variables. nih.gov This methodology provides a more accurate and reproducible quantification of the compound's direct effect on gas emissions compared to estimations from open-air facilities. nih.gov Data from these controlled enclosures have been foundational in developing and validating models to predict ammonia gas emissions in broader settings. nih.gov

Specialized In Vitro Systems To investigate the molecular and cellular actions of lubabegron, researchers have employed several in vitro models:

Receptor-Specific Cell Lines: Chinese hamster ovary (CHO) cells have been genetically engineered to express specific bovine β-adrenergic receptor (β-AR) subtypes (β1, β2, or β3). These cell lines serve as a clean and controlled system to dissect the compound's selectivity and functional activity at each receptor subtype by measuring downstream signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP).

Primary Cell Cultures: A more physiologically relevant model involves the use of primary bovine adipocytes. nih.govmedchemexpress.cn In these studies, preadipocytes are isolated from both subcutaneous (backfat) and intramuscular (marbling) adipose tissue depots, then differentiated into mature adipocytes in culture. nih.gov This system allows for direct investigation into how lubabegron modulates adipocyte metabolism, demonstrating its antagonist effects at β1-AR and β2-AR by measuring changes in cAMP production, protein kinase A (PKA) activity, and glycerol (B35011) release. nih.gov

Advanced Analytical Techniques Beyond functional assays, modern analytical methods have been applied to understand the broader biological impact of lubabegron. Proteomic analysis, using techniques such as tandem mass tag (TMT) labeling, has been used to study changes in the protein landscape of muscle tissue from cattle supplemented with lubabegron. mountainscholar.org This approach allows for the identification and quantification of hundreds to thousands of proteins simultaneously, revealing impacts on pathways related to muscle contraction, calcium signaling, and metabolism that extend beyond the initial receptor interaction. mountainscholar.org

Exploration of Ligand-Directed Signaling Bias

The concept of ligand-directed signaling, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.govnih.gov While lubabegron is characterized by its functional selectivity—acting as an agonist at the β3-AR and an antagonist at β1- and β2-ARs—the potential for biased agonism at the β3-AR itself is an advanced area of research. wikipedia.orgiastatedigitalpress.com

Lubabegron's agonism at the β3-AR is known to proceed through the canonical Gs-protein pathway, which activates adenylyl cyclase and increases intracellular cAMP. iastatedigitalpress.com However, the β3-AR is capable of engaging other signaling pathways. Studies on other β3-AR ligands have provided direct evidence of biased agonism. For instance, the compound SR59230A, typically considered a β3-AR antagonist in the context of cAMP accumulation, has been shown to act as an agonist for the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2). nih.gov This demonstrates that different ligands at the same receptor can produce distinct signaling "fingerprints". nih.gov

Currently, published research has not explicitly characterized lubabegron as a biased agonist in the context of G-protein versus β-arrestin signaling. The exploration of whether lubabegron preferentially activates certain pathways while avoiding others remains a significant future research direction. Such studies would provide a more nuanced understanding of its mechanism of action and could inform the development of next-generation selective β-adrenergic modulators with even more precise therapeutic or production-oriented effects.

Investigating Potential Modulatory Effects on Other Signaling Pathways Beyond Beta-Adrenergic System

While lubabegron is highly selective for the β-adrenergic receptor system, its targeted action initiates a cascade of metabolic changes that modulate other critical signaling pathways. nih.gov The compound exhibits very low affinity for non-β-adrenergic receptors, including muscarinic, dopamine (B1211576), and serotonin (B10506) receptors, indicating its effects are not due to direct off-target binding. nih.gov

Modulation of Insulin (B600854) and Glucose Signaling One of the most significant downstream effects of lubabegron is the modulation of glucose metabolism and insulin signaling. iastatedigitalpress.com Research in cattle has demonstrated that lubabegron administration can lead to increased insulin sensitivity and improved glucose utilization. iastatedigitalpress.com The insulin signaling pathway is a complex network centered around the insulin receptor, insulin receptor substrate (IRS) proteins, phosphatidylinositol 3-kinase (PI3K), and protein kinase B (AKT). youtube.comnih.gov Activation of this cascade is crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues. nih.govyoutube.com The ability of lubabegron to enhance this process suggests a positive cross-talk between the β3-AR signaling pathway and the insulin signaling cascade, representing a key area of its metabolic influence.

Impact on Muscle Proteome and Associated Pathways Proteomic analyses of muscle tissue from lubabegron-treated steers have revealed shifts in the abundance of proteins involved in pathways beyond the immediate β-adrenergic response. mountainscholar.orgmountainscholar.org These modulated pathways include:

Muscle Contraction and Calcium Signaling: Changes in the expression of proteins like myosin light chain 3 (MYL3) have been observed. mountainscholar.orgmountainscholar.org

Protein Synthesis and Degradation: Evidence suggests an influence on the proteasome system, with observed changes in the abundance of proteasome activator complex subunit 1 (PSME1), which is involved in ATP-dependent protein degradation. mountainscholar.org

Growth Factor and Vascularization: Increased levels of hemoglobin subunit α (HBA) and hemoglobin subunit β (HBB) suggest potential effects on muscle vascularization in response to supplementation. mountainscholar.orgmountainscholar.org

These findings indicate that the primary activation of β3-AR by lubabegron triggers a wider network of adaptive responses that collectively alter cellular metabolism and function.

Long-Term Molecular and Cellular Adaptations to Lubabegron Fumarate (B1241708) Exposure

The efficacy of lubabegron over extended periods is underpinned by a key molecular feature of its target, the β3-adrenergic receptor, which distinguishes it from the β1- and β2-AR subtypes.

Resistance to Receptor Desensitization The β1- and β2-ARs are known to undergo rapid homologous desensitization upon prolonged agonist exposure. This process involves the phosphorylation of the receptor's C-terminal tail by kinases like PKA and β-adrenoceptor kinase (βARK), leading to the recruitment of β-arrestin, which uncouples the receptor from its G-protein and promotes its internalization. nih.govmdpi.com In contrast, the β3-AR is notably resistant to this short-term desensitization. iastatedigitalpress.comnih.gov Its C-terminal domain is truncated and lacks the specific phosphorylation sites necessary for this rapid regulatory mechanism. iastatedigitalpress.comnih.gov

This molecular distinction is critical, as it allows the β3-AR to remain responsive to lubabegron during continuous, long-term administration. This sustained activation is the basis for lubabegron's approved use for periods of up to 91 days, during which its effects on metabolism and ammonia emission reduction are maintained. nih.govnih.gov While long-term exposure to any agonist can eventually lead to receptor down-regulation via transcriptional changes, the β3-AR's lack of rapid desensitization is a key component of its pharmacological profile for chronic use. nih.gov

Influence of Nutritional and Environmental Factors on Compound Efficacy and Receptor Response

The ultimate real-world efficacy of lubabegron is not determined solely by its pharmacology but is also significantly influenced by a range of external nutritional and environmental factors.

Nutritional Factors The primary claim of lubabegron is the reduction of ammonia gas emissions, which are a direct byproduct of nitrogen metabolism. nih.gov Consequently, dietary nitrogen content, primarily from crude protein (CP), is a critical factor influencing its measurable effect.

Dietary Crude Protein: The amount of nitrogen excreted by an animal is directly related to the amount of CP consumed in the diet. mdpi.com Diets formulated to meet, but not excessively exceed, the animal's metabolic protein requirements can independently reduce nitrogen waste and subsequent ammonia production. mdpi.com Therefore, the baseline level of dietary CP will directly impact the total amount of ammonia that can be mitigated by lubabegron, with higher-protein diets providing a larger substrate pool for ammonia formation.

Environmental Factors The conversion of excreted nitrogen (primarily as urea (B33335) in urine) to volatile ammonia gas is a complex biochemical process heavily dependent on environmental conditions. fda.gov The measured efficacy of lubabegron in reducing emissions can therefore vary significantly based on the surrounding environment. Key influencing factors include:

Temperature: Higher temperatures generally increase the rate of enzymatic and chemical reactions that convert urea to ammonia, accelerating its volatilization. mdpi.com

Moisture: The presence of water is necessary for the hydrolysis of urea.

pH: The equilibrium between ammonium (B1175870) (NH₄⁺) and ammonia (NH₃) is pH-dependent, with higher pH levels favoring the formation of volatile ammonia gas.

Airflow and Wind Speed: Increased airflow over the manure surface can enhance the mass transfer of ammonia from the surface to the atmosphere.

Due to the significant and often unpredictable impact of these variables, quantifying the precise reduction in ammonia emissions in a large-scale, open-air feedlot is challenging. fda.gov This variability is why controlled-environment research models are crucial for establishing the compound's intrinsic efficacy. nih.gov

Summary of Research Findings on Lubabegron Efficacy

The following table summarizes data from studies evaluating the effect of lubabegron on ammonia emissions and animal performance, illustrating the dose-dependent nature of the response under research conditions.

| Parameter | Control (0 mg/kg) | Lubabegron (1.5 mg/kg) | Lubabegron (3.5 mg/kg) | Lubabegron (5.5 mg/kg) | Citation(s) |

| Reduction in Cumulative NH₃ Emissions (g/hd) | Baseline | 85 g | - | 708 g | nih.govresearchgate.net |

| Reduction in NH₃ per kg Carcass Weight | Baseline | 3.8% | - | 14.6% | nih.govresearchgate.net |

| Increase in Average Daily Gain (kg) | 1.68 | - | - | 1.91 | researchgate.net |

| Increase in Gain Efficiency | 0.167 | - | - | 0.185 | researchgate.net |

Note: Data are compiled from a 56-day study and represent a range of observed effects. Dashes indicate data points not specified for that particular dose in the cited sources.

Q & A

Q. What is the pharmacological mechanism of Lubabegron (fumarate) in cattle, and how does it influence experimental design in feed efficiency studies?

Lubabegron is a selective beta-adrenergic receptor (β-AR) modulator, acting as an antagonist at β1- and β2-AR subtypes and an agonist at β3-AR . This dual activity reduces lipolysis in adipose tissue while increasing energy expenditure and protein synthesis in skeletal muscle . Researchers must account for tissue-specific β-AR distribution (e.g., β3-AR prevalence in bovine adipose tissue) when designing feed efficiency studies. For example, dosage protocols should align with receptor saturation thresholds, and control groups should exclude non-selective β-agonists like Ractopamine to avoid confounding effects .

Q. What are the FDA-approved indications and dosage guidelines for Lubabegron (fumarate) in feedlot cattle?

Lubabegron is approved for reducing ammonia emissions per unit of live or carcass weight in beef steers and heifers during the last 14–91 days on feed . The recommended dosage is 1.25–4.54 g/ton of complete feed (90% dry matter), delivering 13–90 mg/head/day . Studies should adhere to these guidelines to ensure regulatory compliance and replicate real-world conditions. Deviations require justification, such as investigating dose-response relationships beyond labeled ranges .

Q. What primary metabolic markers are used to assess Lubabegron's impact on protein synthesis in cattle?

Key markers include plasma urea nitrogen (PUN), branched-chain amino acids (BCAAs), and 3-n-methylhistidine (3-MH). Lubabegron reduces PUN and BCAA metabolites, indicating increased muscle protein synthesis, while 3-MH levels remain stable, suggesting no elevation in protein degradation . Researchers should measure these biomarkers at consistent intervals (e.g., weekly) and standardize sampling protocols (e.g., pre-/post-feeding) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcass quality outcomes when comparing Lubabegron with other β-agonists like Ractopamine Hydrochloride?

Lubabegron-treated cattle exhibit higher carcass weights but lower USDA quality grades (e.g., more Select grades) compared to Ractopamine, which increases Prime/Certified Angus Beef yields . To address this discrepancy, studies should control for factors like breed genetics, feed composition (e.g., energy-to-protein ratios), and harvest timing. Multivariate regression models can isolate Lubabegron-specific effects on marbling versus lean mass .

Q. What methodologies are recommended for quantifying Lubabegron's impact on ammonia and greenhouse gas (GHG) emissions in large-scale trials?

Use dynamic chamber systems to measure gas fluxes from manure, coupled with isotopic labeling (e.g., ¹⁵N) to trace nitrogen metabolism . For GHG calculations, apply the IPCC Tier 2 methodology, incorporating liveweight gain and feed intake data to estimate emission intensity (e.g., CO₂-equivalent per kg carcass weight) . Baseline measurements pre-treatment are critical to account for seasonal or dietary variability.

Q. What statistical approaches optimize analysis of economic and environmental trade-offs in Lubabegron trials?

Employ cost-benefit analysis (CBA) integrating net returns per head (e.g., $56.61 higher for Lubabegron ) and environmental externalities (e.g., 6.2% lower CO₂-equivalent emissions ). Sensitivity analyses should test assumptions like feed prices and carbon credit valuations. Machine learning models (e.g., random forests) can identify non-linear interactions between variables such as dosage, duration, and climate conditions .

Q. How does Lubabegron's β3-AR agonism influence long-term receptor desensitization compared to β1/β2-AR agonists?

β3-AR lacks phosphorylation sites required for desensitization, enabling sustained activity even with prolonged Lubabegron use . In contrast, β1/β2-AR agonists (e.g., Ractopamine) trigger tachyphylaxis within weeks. Researchers should conduct longitudinal trials (>90 days) to assess adaptive responses, including receptor density assays (e.g., radioligand binding in adipose biopsies) .

Methodological Guidance

Q. How should researchers design controlled trials to evaluate Lubabegron's interaction with feed additives like Monensin?

Use factorial designs with four treatment groups: Lubabegron alone, Monensin alone, combination, and control. Monitor interactions via parameters like dry matter intake (DMI) and methane emissions, as Lubabegron may amplify Monensin’s ionophore effects on rumen microbiota . Power analysis should account for pen-level clustering in commercial feedlots .

Q. What protocols ensure ethical and reproducible use of Lubabegron in academic studies?

Align with Institutional Animal Care and Use Committee (IACUC) standards for feedlot conditions (e.g., space per animal, ventilation) . Publish raw data for critical endpoints (e.g., gas emissions, carcass grades) in repositories like Figshare to enable meta-analyses. Disclose funding sources and adhere to ARRIVE guidelines for livestock trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.